(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a thiazole ring, a pyrazole ring, and multiple substituents. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine derivatives, brominated phenyl compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, including its ability to interact with specific enzymes or receptors.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can be compared with other thiazole and pyrazole derivatives, such as:
- 3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- 3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
The uniqueness of (4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H14Br3N5OS |
---|---|
Molecular Weight |
612.1 g/mol |
IUPAC Name |
5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[(2,4,6-tribromophenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H14Br3N5OS/c1-10-3-5-12(6-4-10)16-9-30-20(24-16)28-19(29)17(11(2)27-28)25-26-18-14(22)7-13(21)8-15(18)23/h3-9,27H,1-2H3 |
InChI Key |
RJFKKXBFKRPTIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=C(C=C(C=C4Br)Br)Br |
Origin of Product |
United States |
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